1-Formylpiperazine
Overview
Description
1-Formylpiperazine, also known as piperazine-1-carboxaldehyde, is an organic compound with the molecular formula C5H10N2O. It is a secondary alicyclic amine that appears as a colorless to pale yellow solid. This compound is soluble in water and various organic solvents, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Formylpiperazine can be synthesized through several methods. One common method involves the reaction of piperazine with methyl formate. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, this compound is often produced by reacting piperazine with formyl chloride in the presence of a base. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Formylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperazine-1-carboxylic acid.
Reduction: It can be reduced to piperazine.
Substitution: It reacts with benzoylisothiocyanate to form 1-formyl-4-(N-benzoylthiocarbamoyl)piperazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Benzoylisothiocyanate is used under mild conditions to form substituted products.
Major Products:
Oxidation: Piperazine-1-carboxylic acid.
Reduction: Piperazine.
Substitution: 1-formyl-4-(N-benzoylthiocarbamoyl)piperazine.
Scientific Research Applications
1-Formylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds, particularly those with piperazine moieties.
Industry: It is employed as a catalyst and solvent in organic reactions
Mechanism of Action
The mechanism of action of 1-formylpiperazine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
Piperazine: A simpler compound with a similar structure but without the formyl group.
1-Acetylpiperazine: Similar to 1-formylpiperazine but with an acetyl group instead of a formyl group.
1-Methylpiperazine: Contains a methyl group instead of a formyl group
Uniqueness: this compound is unique due to its formyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of more complex molecules and allows for a broader range of chemical transformations compared to its simpler counterparts .
Properties
IUPAC Name |
piperazine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSDTZLYNMFTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064790 | |
Record name | 1-Piperazinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7755-92-2 | |
Record name | 1-Piperazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7755-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Formylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazinecarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperazinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-formylpiperazine behave kinetically in aminolysis reactions compared to other secondary alicyclic amines?
A1: this compound exhibits unique kinetic behavior in aminolysis reactions compared to other secondary alicyclic amines. In the reactions with O-phenyl 4-nitrophenyl dithiocarbonate, while most amines show a complex dependence on amine concentration, this compound demonstrates a second-order dependence on its concentration []. This suggests a rate-determining step involving two molecules of this compound, possibly in a proton transfer process within the reaction mechanism.
Q2: Can you elaborate on the mechanistic implications of this compound's reactivity in aminolysis reactions with thionocarbonates?
A2: Studies investigating the aminolysis of various thionocarbonates, such as bis(phenyl) thionocarbonate (BPTOC) [], O-phenyl 4-nitrophenyl dithiocarbonate (PDTC) [], and others [, , ], reveal that this compound reacts differently compared to other secondary alicyclic amines. This difference stems from the relatively slow rate of proton transfer from the zwitterionic tetrahedral intermediate (T±) to the anionic intermediate (T-) in the presence of this compound. This slow proton transfer often makes the aminolysis reaction rate dependent on the concentration of this compound, a phenomenon not always observed with other amines.
Q3: What is the significance of the rate microcoefficients determined for reactions involving this compound?
A3: Determining rate microcoefficients, like k1, k-1, k2, and k3, for reactions involving this compound, provides insights into the detailed mechanism of aminolysis reactions [, , ]. For instance, the observation that k-1 >> k3[this compound] in reactions with BPTOC [] signifies that the expulsion of this compound from the zwitterionic intermediate (T±) is much faster than its deprotonation by another this compound molecule. Such information helps understand the rate-determining steps and overall reaction kinetics.
Q4: What is the molecular formula and molecular weight of this compound?
A4: The molecular formula of this compound is C5H10N2O, and its molecular weight is 114.15 g/mol.
Q5: What spectroscopic data is available for this compound?
A5: Infrared and Raman spectral data for this compound has been reported, providing information about its vibrational modes and conformational stability [].
Q6: Are there any reported synthetic applications of this compound?
A6: Yes, this compound serves as a valuable building block in organic synthesis. For example, it is used in the synthesis of Fenazinel dihydrochloride, a potential anti-stroke agent []. It also acts as a precursor in synthesizing thiocarbamoyl derivatives [] and 1-piperazine acetyl pyrrolidine [].
Q7: Has this compound been studied using computational chemistry methods?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction mechanisms and properties of this compound with B- and Si-doped C60 fullerenes. These studies provide insights into the binding energies, electronic properties, and potential applications of these complexes [].
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